(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride
Overview
Description
“®-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride” appears to be a compound containing an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms at the 1,3-positions. The “R” denotes that it is the right-handed (rectus) enantiomer of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, followed by the attachment of the propan-2-amine group. The exact methods would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms in the molecule and the stereochemistry at the chiral center. The “R” configuration indicates that the priorities of the groups attached to the chiral center decrease in the clockwise direction.Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the imidazole ring and the amine group. The imidazole ring is aromatic and relatively stable, but can act as a nucleophile in certain conditions. The amine group can participate in a variety of reactions, such as acid-base reactions and nucleophilic substitutions.Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups in the molecule. The compound is likely to be polar due to the presence of the imidazole ring and the amine group. It would likely be soluble in polar solvents, and could form salts with acids, such as the dihydrochloride salt indicated.Scientific Research Applications
Imidazole Compounds in Cancer Research
Imidazole derivatives have been investigated for their potential roles in cancer research. For instance, carcinogenic heterocyclic amines like 2-amino-6-methyldipyrido[1,2-a:3',2'-d]imidazole and 2-aminodipyrido[1,2-a:3',2'-d]imidazole have been studied for their accumulation in human plasma and their removal via kidney excretion pathways, highlighting the importance of understanding carcinogen metabolism and excretion in cancer prevention and treatment (Manabe et al., 1987).
Imidazole Derivatives and Immunomodulation
Imidazole compounds have been examined for their immunomodulatory effects. For example, imiquimod, an imidazoquinolin amine, has been explored for its ability to modify immune responses, demonstrating potential in treating viral warts and possibly indicating broader applications in immunotherapy and the treatment of other diseases through modulation of the immune system (Cutler et al., 2000).
Imidazole-Based Compounds in Metabolic Disease Research
Research has identified imidazole propionate, a microbially produced metabolite, as a factor that may contribute to insulin signaling impairments associated with type 2 diabetes. This highlights the role of imidazole derivatives in studying the gut microbiota's impact on metabolic diseases and the potential for targeting such metabolites in treatment strategies (Koh et al., 2018).
Heterocyclic Amines in Dietary Cancer Risk Assessment
The presence and effects of heterocyclic amines, including imidazole derivatives, in the diet have been studied in relation to cancer risk. Research involving the quantification of these compounds in human urine following meat consumption provides insight into human exposure levels and potential risks, aiding in the evaluation of dietary contributions to cancer risk (Ushiyama et al., 1991).
Safety And Hazards
The safety and hazards would depend on the specific properties of the compound. As a general rule, compounds containing amine groups can be irritants and should be handled with care.
Future Directions
The future directions for research would depend on the potential applications of the compound. Given the presence of the imidazole ring, it could be of interest in medicinal chemistry for the development of new pharmaceuticals.
properties
IUPAC Name |
(2R)-1-(1H-imidazol-5-yl)propan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)2-6-3-8-4-9-6;;/h3-5H,2,7H2,1H3,(H,8,9);2*1H/t5-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHCNQFUWDFPCW-ZJIMSODOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CN=CN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70873405 | |
Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1H-Imidazol-4-yl)propan-2-amine dihydrochloride | |
CAS RN |
75614-89-0 | |
Record name | (R)-2-(3H-Imidazol-4-yl)-1-methylethanamine dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70873405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)(-)-α-Methylhistamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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